

Application Notes and Protocols for Mal-amido-PEG16-acid in PROTAC Assembly

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Compound of Interest

Compound Name: *Mal-amido-PEG16-acid*

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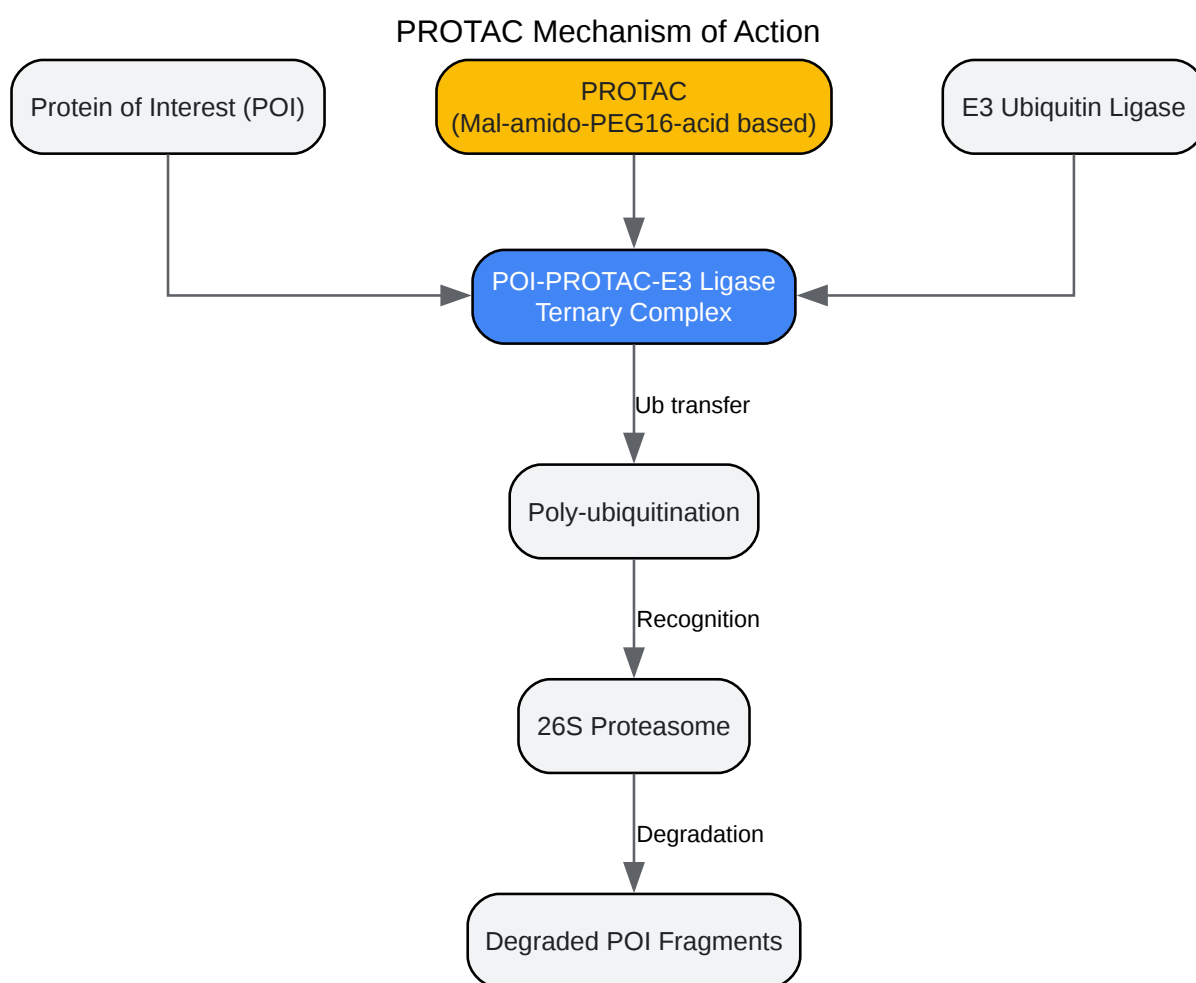
Introduction to Mal-amido-PEG16-acid in PROTAC Technology

Proteolysis-targeting chimeras (PROTACs) are revolutionary heterobifunctional molecules that harness the cell's native ubiquitin-proteasome system to selectively degrade target proteins of interest (POIs).[1] These molecules are comprised of three key components: a ligand that binds to the POI, a ligand that recruits an E3 ubiquitin ligase, and a chemical linker that connects the two.[2] The linker is a critical determinant of a PROTAC's efficacy, influencing its physicochemical properties, cell permeability, and the stability of the ternary complex (POI-PROTAC-E3 ligase) required for protein degradation.[3]

Among the various linker types, polyethylene glycol (PEG) linkers are frequently employed due to their ability to enhance solubility and cell permeability. **Mal-amido-PEG16-acid** is a bifunctional linker featuring a maleimide group, a 16-unit polyethylene glycol chain, and a terminal carboxylic acid. This architecture offers a versatile platform for PROTAC assembly. The maleimide group selectively reacts with thiol (sulfhydryl) groups, typically found in cysteine residues of a POI-binding ligand, to form a stable thioether bond.[4] The carboxylic acid can be activated to form a stable amide bond with an amine group present on the E3 ligase ligand.[4] The 16-atom PEG linker provides a significant degree of flexibility and hydrophilicity, which can be crucial for optimizing the ternary complex formation and improving the pharmacokinetic properties of the resulting PROTAC.

PROTAC Mechanism of Action

PROTACs function by inducing the proximity of a target protein and an E3 ubiquitin ligase.^[1] This induced proximity facilitates the transfer of ubiquitin from an E2 ubiquitin-conjugating enzyme to the target protein, a process catalyzed by the recruited E3 ligase. The polyubiquitinated POI is then recognized and degraded by the 26S proteasome. The PROTAC molecule itself is not degraded in this process and can catalytically induce the degradation of multiple target protein molecules.



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Caption: General mechanism of PROTAC-mediated protein degradation.

Data Presentation: Impact of PEG16 Linker on PROTAC Efficacy

The length of the PEG linker is a critical parameter that must be optimized for each specific POI and E3 ligase pair to achieve maximal potency and efficacy.^[3] The following tables summarize quantitative data illustrating the impact of a 16-atom PEG linker on PROTAC performance against Estrogen Receptor α (ER α) and provide a template for characterizing novel PROTACs based on the **Mal-amido-PEG16-acid** linker.

Table 1: Comparative Efficacy of PROTACs with Different PEG Linker Lengths Targeting ER α

PROTAC Linker	Linker Length (atoms)	Degradation Efficacy
PEG	12	Effective
PEG	16	More Potent

Data based on a study developing ER α -targeting PROTACs, highlighting that a 16-atom PEG linker was more potent than a 12-atom one.^[2]

^[5]

Table 2: Template for Characterization of a Novel **Mal-amido-PEG16-acid** based PROTAC

Parameter	Description	Example Value
Binding Affinity (Kd)	Dissociation constant for the PROTAC binding to the POI and the E3 ligase.	POI: 50 nM, E3: 150 nM
DC50	The concentration of the PROTAC required to degrade 50% of the target protein.	10 nM
Dmax	The maximum percentage of the target protein that can be degraded by the PROTAC.	>95%
Cell Viability (IC50)	The concentration of the PROTAC that inhibits cell viability by 50%.	>10 μ M

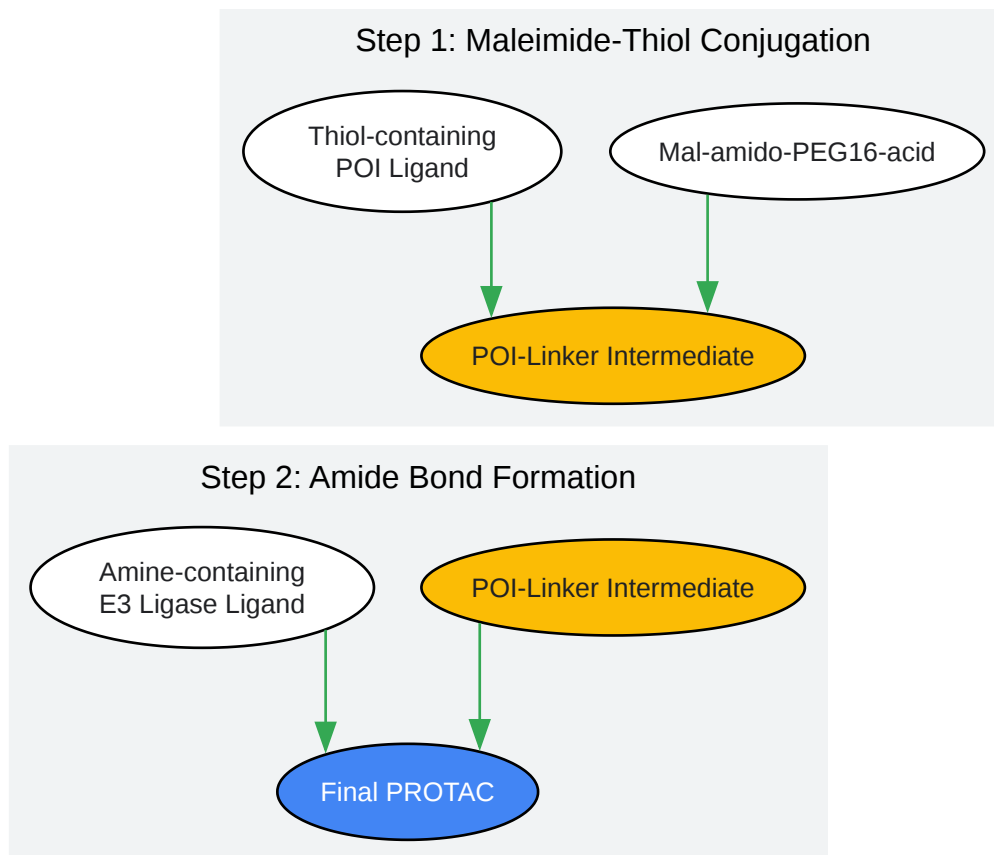
Experimental Protocols

The following protocols provide a general framework for the synthesis and evaluation of a PROTAC using the **Mal-amido-PEG16-acid** linker. Optimization may be required for specific ligands.

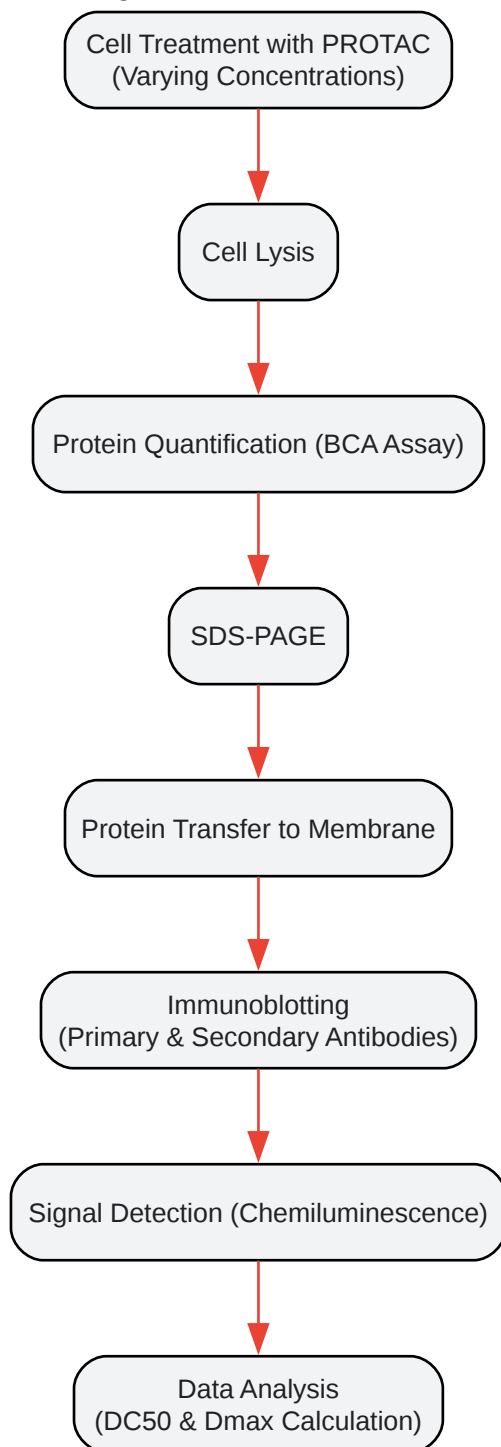
Protocol 1: Two-Step Synthesis of a PROTAC

This protocol describes a sequential approach for conjugating a thiol-containing POI ligand and an amine-containing E3 ligase ligand to the **Mal-amido-PEG16-acid** linker.

PROTAC Synthesis Workflow



Western Blotting Workflow for PROTAC Evaluation

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